![molecular formula C13H19NO B1493600 1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2201315-20-8](/img/structure/B1493600.png)
1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol
Descripción general
Descripción
1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol, also known as EPC, is an organic compound that has a wide range of applications in the scientific research field. It is a cyclic ether compound that is composed of two alkyl groups, two phenyl groups, and one amine group. Due to its unique structure, EPC exhibits a range of interesting properties and can be used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Crystal Structure and Biological Activity
- Research on similar compounds has revealed the crystal structure of related cyclobutane derivatives, highlighting their potential in medicinal chemistry due to significant antibacterial effects (Sarı, Güven, Yilmaz, Cukurovalı, & Aksoy, 2002).
- The study of oxime derivatives, including those with a cyclobutane ring, has shown their capability to form two-dimensional networks through specific interactions, suggesting applications in materials science (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).
Synthesis and Characterization
- Synthesis techniques have been developed for cyclobutane derivatives, providing pathways for creating complex molecular structures that can be used in pharmaceuticals and other chemical industries (Izquierdo et al., 2002).
- The creation of enantiomerically pure cyclobutane derivatives has been achieved, which is crucial for the development of specific drug molecules and other applications in stereoselective synthesis (André et al., 2011).
Potential in Polymer Science
- Research on cyclobutane derivatives has extended into polymer science, where these compounds have shown promise due to their unique properties like thermal stability and refractive index, making them suitable for creating new types of polymers (Drujon, Riess, Hall, & Padías, 1993).
Applications in NMR and Drug Design
- The design and synthesis of fluorine-substituted cyclobutane amino acids have been explored for their use in NMR studies, particularly for investigating the structure of membrane-bound peptides (Tkachenko et al., 2014).
- Cyclobutane analogs have been synthesized and characterized for their potential applications in drug development, particularly as intermediates in the synthesis of complex drugs (Ikunaka, Matsumoto, Fujima, & Hirayama, 2002).
Propiedades
IUPAC Name |
1-[(2-ethylanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-11-6-3-4-7-12(11)14-10-13(15)8-5-9-13/h3-4,6-7,14-15H,2,5,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPMDMGHCGTIPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NCC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



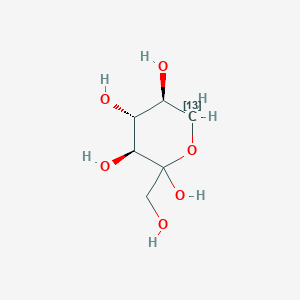



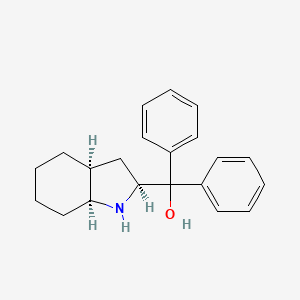
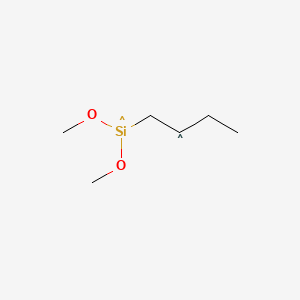
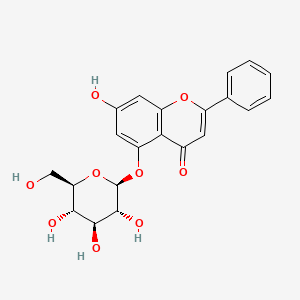

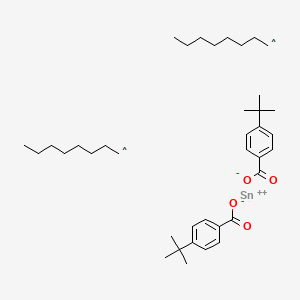

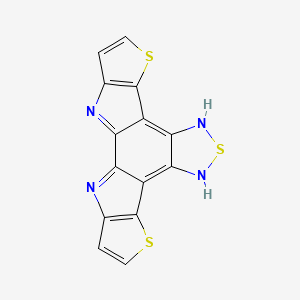

![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)
![(4Ar,6aR,7R,10aS,11R,11aR,11bR)-6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1493594.png)